N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide
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Overview
Description
N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxyl group, a pentylsulfanyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide typically involves the reaction of 4-pentylsulfanylphenylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-pentylsulfanylphenylamine is dissolved in a suitable solvent such as ethanol.
Step 2: Acetic anhydride is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acetic acid formed during the reaction.
Step 4: The reaction mixture is stirred for several hours at room temperature.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pentylsulfanyl group can interact with hydrophobic regions of proteins, affecting their function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(4-nitrophenoxy)acetamide
- N-(4-(2-hydroxy-phenylsulfamoyl)-phenyl)-acetamide
- N-(2-hydroxy-1-naphthyl)acetamide
Uniqueness
N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide is unique due to the presence of the pentylsulfanyl group, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and influences its interactions with biological targets.
Properties
CAS No. |
63884-96-8 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-hydroxy-2-(4-pentylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-9-17-12-7-5-11(6-8-12)10-13(15)14-16/h5-8,16H,2-4,9-10H2,1H3,(H,14,15) |
InChI Key |
HOTDMJSWRGBPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)CC(=O)NO |
Origin of Product |
United States |
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